Methyl 4-bromo-2-fluoro-5-methoxybenzoate is an organic compound with the molecular formula CHBrF O. This compound is characterized by the presence of bromine, fluorine, and methoxy substituents on a benzoate structure, which gives it unique chemical properties and reactivity. It is primarily utilized in organic synthesis and has applications in medicinal chemistry, agrochemicals, and materials science.
Methyl 4-bromo-2-fluoro-5-methoxybenzoate is classified as an aromatic ester. It is derived from benzoic acid, where the hydrogen atoms on the aromatic ring are substituted with halogen (bromine and fluorine) and methoxy groups. The compound can be sourced from various chemical suppliers and is often used as an intermediate in the synthesis of more complex organic molecules .
The synthesis of methyl 4-bromo-2-fluoro-5-methoxybenzoate can be achieved through several methods:
Methyl 4-bromo-2-fluoro-5-methoxybenzoate features a benzene ring with three distinct substituents:
The structural formula can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide further insights into the molecular structure, confirming the positions of substituents through characteristic shifts in chemical environments .
Methyl 4-bromo-2-fluoro-5-methoxybenzoate participates in various chemical reactions:
These reactions are essential for developing new materials or pharmaceuticals.
Relevant analytical data such as NMR spectra confirm structural integrity and purity levels post-synthesis .
Methyl 4-bromo-2-fluoro-5-methoxybenzoate has diverse applications across various scientific fields:
This compound's unique structural features make it valuable for targeted applications in synthesis and research across multiple disciplines.
Regioselectivity in bromination and fluorination is paramount due to the compound’s positional isomers. The methoxy group (-OCH₃) at C5 and ester (-COOCH₃) at C1 act as ortho/para and meta directors, respectively. Key strategies include:
Directing Group Synergy: Selective bromination at C4 is achieved by activating the ring via Lewis acid catalysis. For instance, bromine in dichloromethane with aluminum trichloride at 0–5°C yields 85% mono-brominated product at C4, leveraging the ester group’s meta-directing effect [5]. Fluorination typically precedes bromination, as electrophilic fluorinating agents (e.g., Selectfluor) target C2 (ortho to methoxy) with 90% selectivity under anhydrous conditions [6].
Protection-Deprotection Approaches: When simultaneous halogenation is required, the ester group is protected as a tert-butyl ester. Subsequent fluorination at C2 and bromination at C4 proceed with >95% combined yield, followed by deprotection and re-esterification [3].
Table 1: Directing Group Effects on Halogenation Regioselectivity
Substrate | Conditions | C2 Product (%) | C4 Product (%) | Isomer Purity |
---|---|---|---|---|
Methyl 5-methoxybenzoate | Br₂/AlCl₃/DCM, 0°C | 12% | 88% | 95% |
5-Methoxybenzoic acid | Selectfluor/CH₃CN, 25°C | 94% | 6% | 97% |
Methyl 4-bromo-5-methoxybenzoate | F⁺/AcOH, 60°C | 0% | 0% (no reaction) | N/A |
Nucleophilic pathways enable access to derivatives for drug discovery, such as SGLT2 inhibitors [5]. Critical transformations include:
Diazotization-Iodination-Alkoxylation: Starting from methyl 2-amino-4-bromo-5-fluorobenzoate, diazotization with NaNO₂/H₂SO₄ at 5°C generates the diazonium intermediate. Iodination via KI gives methyl 4-bromo-5-fluoro-2-iodobenzoate (87% yield), which undergoes copper(I)-catalyzed methoxylation with NaOCH₃ in DMF at 100°C to install the C2 methoxy group [3] [5].
Cyanation for C–C Bond Formation: The iodide intermediate reacts with CuCN in N-methylpyrrolidone under N₂ at 80°C, furnishing the cyano derivative (4-bromo-2-cyano-5-fluorobenzoate) in 92% yield. This product serves as a precursor for tetrazole-based pharmaceuticals [3].
Table 2: Copper-Mediated Nucleophilic Substitution Outcomes
Substrate | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Methyl 4-bromo-5-fluoro-2-iodobenzoate | NaOCH₃ | CuI | 100 | 5 | 78% |
Methyl 4-bromo-5-fluoro-2-iodobenzoate | NaOCH₂CH₃ | CuBr | 120 | 8 | 82% |
Methyl 4-bromo-5-fluoro-2-iodobenzoate | CuCN | - | 80 | 5 | 92% |
Continuous flow systems enhance safety and efficiency for hazardous steps like diazotization or nitration [6]:
Diazotization in Flow: A solution of methyl 2-amino-4-bromo-5-fluorobenzoate in 20% H₂SO₄ and aqueous NaNO₂ are pumped into a PTFE microreactor (residence time: 2 min) at 10°C. The diazonium output flows into a KI solution, minimizing diazonium accumulation and suppressing by-products. This method achieves 94% conversion versus 78% in batch mode [6].
Nitration for Precursor Synthesis: Though not direct, flow nitration of 4-fluoro-2-methoxyphenol with HNO₃/H₂SO₄ (1:3) at 25°C in a silicon carbide reactor produces 4-fluoro-2-methoxy-5-nitrophenol in 96% yield. This system could be adapted for nitro-substituted benzoates [6].
Table 3: Batch vs. Flow Performance Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Diazotization yield | 78% | 94% | +20% |
Reaction time | 60 min | 2 min | 30x faster |
Temperature control | ±5°C | ±0.5°C | 10x precise |
By-product formation | 15% | 3% | 80% reduction |
Impurities include regioisomers, dihalogenated by-products, and residual catalysts. Advanced purification methods ensure >99% purity for pharmaceutical use:
Solvent Extraction Optimization: Crude reaction mixtures are washed with 5% sodium sulfite to reduce iodine impurities, followed by 10% NaHCO₃ to remove acidic residues. Ethyl acetate/water partitioning (3:1 ratio) isolates the ester with 98% recovery [3] [5].
Crystallization Engineering: The compound crystallizes from ethanol/water (4:1) at −20°C, yielding needle-like crystals of 99.5% purity. Adding 1% activated carbon during crystallization removes colored impurities without product loss [5].
Chromatography-Free Processes: Industrial-scale purification avoids column chromatography. Instead, wiped-film evaporation at 0.1 mbar and 150°C separates the product from high-boiling solvents (e.g., NMP) with >99% purity [6].
Table 4: Purification Techniques and Performance
Method | Conditions | Purity (%) | Recovery (%) | Key Advantage |
---|---|---|---|---|
Solvent extraction | EtOAc/H₂O (3x), Na₂SO₃ wash | 98.5 | 95 | Scalable, low cost |
Crystallization | EtOH/H₂O (4:1), −20°C | 99.5 | 90 | Removes isomers |
Wiped-film evaporation | 0.1 mbar, 150°C | 99.3 | 97 | No solvent residues |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2